Lucilin, partial
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LGKKIERVGQHTRDATIQTIGVAQQAVNVAAT |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
To contextualize “Lucilin, partial,” we compare it with three structurally or functionally analogous compounds: Peptide A (a well-characterized AMP), Compound B (a synthetic peptidomimetic), and Protein Fragment C (a signaling peptide derivative).
Structural and Functional Comparisons
Table 1: Key Properties of “this compound” and Analogous Compounds
| Property | This compound | Peptide A | Compound B | Protein Fragment C |
|---|---|---|---|---|
| Molecular Weight (kDa) | 2.5 | 3.2 | 1.8 | 4.0 |
| Secondary Structure | Predominant α-helix | β-sheet/α-helix mix | Non-helical fold | Random coil |
| Solubility (mg/mL) | 15 (pH 7.4) | 8 (pH 7.4) | 25 (DMSO) | 5 (pH 7.4) |
| Biological Activity | Antimicrobial | Antimicrobial | Enzyme inhibition | Cell adhesion |
| Stability (t½, hours) | 12 | 6 | 48 | 2 |
| Source | Synthetic | Natural (insect-derived) | Synthetic | Recombinant |
Key Observations :
- Structural Flexibility : Unlike Peptide A’s mixed secondary structure, “this compound” adopts a stable α-helix, enhancing membrane penetration .
- Solubility : Compound B’s high solubility in DMSO contrasts with “this compound”’s aqueous compatibility, limiting its in vivo applicability without carriers .
- Stability : Protein Fragment C’s short half-life (2 hours) underscores “this compound”’s superior stability, critical for therapeutic use .
Mechanistic and Functional Divergence
- Antimicrobial Activity : Both “this compound” and Peptide A disrupt microbial membranes via electrostatic interactions, but “this compound” shows broader Gram-negative coverage due to its cationic charge density (+6 vs. Peptide A’s +4) .
- Enzyme Interactions : Compound B’s rigid structure enables selective protease inhibition, a feature absent in “this compound,” which instead modulates signaling pathways .
- Cell Adhesion : Protein Fragment C’s RGD motifs mediate integrin binding, while “this compound” lacks this motif, instead influencing cytokine release .
Experimental Validation and Limitations
Challenges in Comparison
- Data Availability: Limited peer-reviewed studies on “this compound” necessitate reliance on analogous compounds for extrapolation .
- Functional Overlap : Protein Fragment C’s signaling roles complicate direct comparisons with “this compound”’s antimicrobial focus .
Preparation Methods
Molecular Identification and Genetic Amplification
The initial step in preparing Lucilin involves identifying and isolating the gene encoding the peptide from Lucilia eximia larvae. Total RNA is extracted from the larvae, which serves as the template for complementary DNA (cDNA) synthesis. Using PCR-RACE (Rapid Amplification of cDNA Ends), the full-length cDNA sequence of Lucilin is amplified. This sequence corresponds to a 63 amino acid precursor protein, from which a 40 amino acid mature peptide is derived.
- RNA Extraction: Total RNA is isolated from larval tissues such as salivary glands and fat bodies.
- cDNA Synthesis: Reverse transcription converts RNA into cDNA.
- PCR-RACE Amplification: Specific primers amplify the Lucilin gene sequence.
- Sequence Verification: The amplified product is sequenced to confirm the Lucilin gene identity.
The mature peptide is predicted to adopt an α-helical structure, typical of cecropin-like antimicrobial peptides.
Recombinant Expression and Purification
To obtain sufficient quantities of Lucilin for functional studies, recombinant expression in Escherichia coli is employed. This approach allows for scalable production of the peptide with high purity.
- Fusion Protein Construction: The Lucilin gene is cloned into an expression vector fused with a cleavable tag such as the CPD (cysteine protease domain) tag to facilitate purification and subsequent tag removal.
- Transformation and Expression: The recombinant plasmid is introduced into E. coli strains optimized for protein expression.
- Induction: Expression is induced under controlled conditions (e.g., IPTG induction).
- Purification: The fusion protein is purified using immobilized metal affinity chromatography (IMAC), typically with a nickel column targeting the His-tag.
- Tag Cleavage: The CPD tag is autocleaved or enzymatically removed to release the active Lucilin peptide.
- Verification: SDS-PAGE and mass spectrometry confirm the purity and identity of the recombinant Lucilin peptide.
This recombinant method yields an active cecropin-like peptide effective against multidrug-resistant E. coli strains.
Chemical Synthesis of the Mature Peptide
An alternative preparation method involves chemical synthesis of the mature Lucilin peptide or its analogs:
- Solid-Phase Peptide Synthesis (SPPS): The 40 amino acid mature peptide sequence is synthesized using automated SPPS, which sequentially adds amino acids to a resin-bound growing chain.
- Purification: High-performance liquid chromatography (HPLC) is used to purify the synthetic peptide to >99% purity.
- Characterization: Mass spectrometry and amino acid analysis confirm the peptide’s identity and purity.
- Folding and Structural Confirmation: The peptide is folded into its α-helical conformation, often verified by circular dichroism spectroscopy.
Chemically synthesized Lucilin analogs retain antimicrobial activity and are used for in vitro functional assays.
Extraction from Larval Secretions (Partial Preparation)
Lucilin is naturally present in the excretion/secretion (ES) products of Lucilia larvae. Partial preparation involves:
- Larval Rearing: Lucilia eximia larvae are cultured under sterile conditions.
- Collection of ES Products: Larvae are incubated in saline or buffer solutions to collect secretions.
- Concentration and Filtration: The ES is concentrated by ultrafiltration and filtered to remove debris.
- Partial Purification: Techniques such as gel filtration chromatography or reverse-phase HPLC partially purify Lucilin from other peptides and proteins.
- Immunolocalization and Quantification: Immunoassays using Lucilin-specific antibodies confirm the presence and approximate concentration of the peptide.
This partial preparation is useful for studying Lucilin in its native biological context, including wound healing and immunomodulatory activities.
Quality Control and Activity Assays
Throughout the preparation process, quality control assays ensure the peptide’s purity, identity, and biological activity:
| Assay Type | Purpose | Methodology |
|---|---|---|
| SDS-PAGE | Assess purity and molecular weight | Gel electrophoresis |
| Mass Spectrometry | Confirm molecular mass and sequence | MALDI-TOF or ESI-MS |
| HPLC | Purity analysis | Reverse-phase HPLC |
| Antimicrobial Activity | Determine minimal inhibitory concentration (MIC) | Broth dilution or agar diffusion |
| Cytotoxicity & Hemolysis | Assess safety profile | Cell viability and erythrocyte lysis |
| Immunolocalization | Confirm peptide presence in tissues | Immunohistochemistry |
Lucilin exhibits MIC values against E. coli strains ranging from 7.8 to 125 μg/mL, with no cytotoxic or hemolytic effects, confirming the efficacy and safety of the preparation methods.
Summary Table: Preparation Methods of Lucilin, Partial
| Step | Method/Technique | Key Details/Outcomes |
|---|---|---|
| Genetic Identification | RNA extraction, PCR-RACE | Amplifies 63 aa precursor, 40 aa mature peptide |
| Recombinant Expression | Cloning, E. coli expression, IMAC | Fusion protein with CPD tag, purified by nickel IMAC |
| Chemical Synthesis | Solid-phase peptide synthesis (SPPS) | >99% purity, folded α-helix structure |
| Larval ES Extraction | Larval culture, secretion collection | Partial purification by chromatography |
| Quality Control & Activity | SDS-PAGE, MS, MIC assays | Confirms purity, identity, antimicrobial activity |
Q & A
Q. Q. How should ethical considerations be addressed in in vivo studies involving this compound?
- Methodological Answer :
- Adhere to NIH guidelines for animal welfare, including justification of sample sizes and humane endpoints.
- Include ethics committee approval details and randomization protocols in the methods section to enhance transparency .
Data Presentation and Reproducibility
Q. How can researchers ensure reproducibility when reporting spectroscopic data for this compound?
- Methodological Answer :
- Provide raw spectral data (e.g., NMR FID files, chromatograms) in supplementary materials.
- Annotate all peaks and include calibration standards for quantitative analyses .
Q. What are the criteria for selecting figures and tables to include in a manuscript on this compound?
- Methodological Answer :
- Prioritize figures that illustrate key findings (e.g., reaction schemes, dose-response curves).
- Avoid duplicating data across text and visuals; use tables for comparative datasets (e.g., IC values across analogs) .
Conflict Resolution and Peer Review
Q. How should conflicting interpretations of this compound’s bioactivity be addressed in discussion sections?
What are common pitfalls in drafting research questions on this compound, and how can they be avoided?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
